Home > Products > Screening Compounds P75943 > 3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine
3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine - 2098079-60-6

3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine

Catalog Number: EVT-1777472
CAS Number: 2098079-60-6
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)

    Compound Description: BYK191023 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS) [, ]. It exhibits competitive inhibition with L-arginine, indicating interaction with the enzyme's catalytic center []. BYK191023 demonstrates irreversible inactivation of iNOS in an NADPH- and time-dependent manner, potentially through heme loss from the enzyme [].

[1S-[1α,2β,3β,4α(S*)]]-4-[7-[[1-(3-Chloro-2-thienyl)methyl]propyl]amino]-3H-imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide

    Compound Description: This compound is synthesized through a multi-step process involving the reaction of a specific dihydroxycyclopentanecarboxamide derivative with an orthoformate ester, formamidine acetate, or dimethylformamide dimethyl acetal [, ]. While its biological activity is not explicitly stated in the provided abstracts, its complex structure and specific stereochemistry suggest potential pharmaceutical relevance.

3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092)

    Compound Description: ARQ 092 is a potent, selective, and orally bioavailable allosteric inhibitor of AKT kinases []. It exhibits high enzymatic potency against AKT1, AKT2, and AKT3, effectively inhibiting AKT activation and phosphorylation of the downstream target PRAS40 []. ARQ 092 also inhibits the AKT1-E17K mutant protein and displays antitumor activity in a xenograft model of endometrial adenocarcinoma [].

2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamides

    Compound Description: This series of compounds was designed as non-benzodiazepine anxiolytics []. Many derivatives displayed submicromolar potency in benzodiazepine binding assays and demonstrated efficacy in protecting rodents against pentylenetetrazole-induced seizures []. Some compounds exhibited selective anticonvulsant or anxiolytic/hypnotic activities with potentially improved side effect profiles compared to traditional benzodiazepines [].

6-Bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine

    Compound Description: This compound's crystal structure shows a 5-bromopentyl chain oriented with the bromine atom close to a methyl group of the dimethylamino substituent []. The crystal packing involves C—H⋯π(ring) interactions forming stacks of molecules []. While the specific biological activity of this compound is not detailed in the abstract, its structural features and halogenated side chains suggest potential for further investigation.

3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines

    Compound Description: This series of compounds represents orally bioavailable, selective, and potent ATP-independent Akt inhibitors []. They effectively inhibit intracellular Akt activation and downstream target phosphorylation in vitro []. In vivo studies demonstrate their ability to inhibit Akt and downstream effector activation following oral administration in mice [].

Properties

CAS Number

2098079-60-6

Product Name

3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine

IUPAC Name

3-(azetidin-3-yl)-2-ethylimidazo[4,5-b]pyridine

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

InChI

InChI=1S/C11H14N4/c1-2-10-14-9-4-3-5-13-11(9)15(10)8-6-12-7-8/h3-5,8,12H,2,6-7H2,1H3

InChI Key

XTUGDXAGTHMPGM-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1C3CNC3)N=CC=C2

Canonical SMILES

CCC1=NC2=C(N1C3CNC3)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.